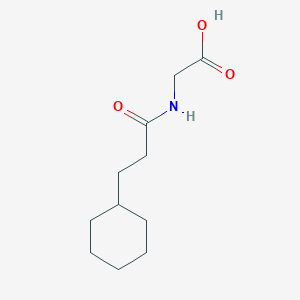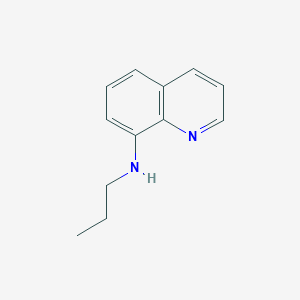
N-(3-Cyclohexylpropionyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyclohexylpropionyl)glycine, commonly known as CPP, is a compound that has been widely studied for its potential therapeutic applications in various neurological disorders. CPP is a derivative of glycine and has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes in the brain.
Wirkmechanismus
CPP acts as a selective N-(3-Cyclohexylpropionyl)glycine receptor modulator, binding to a specific site on the receptor and modulating its activity. N-(3-Cyclohexylpropionyl)glycine receptors are involved in the regulation of synaptic plasticity, learning, and memory, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the modulation of N-(3-Cyclohexylpropionyl)glycine receptor activity, the regulation of synaptic plasticity, and the enhancement of learning and memory. CPP has also been shown to have neuroprotective effects, reducing the damage caused by various neurological insults such as ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for use in laboratory experiments, including its ability to selectively modulate N-(3-Cyclohexylpropionyl)glycine receptor activity and its neuroprotective effects. However, CPP also has some limitations, including its relatively low potency and selectivity compared to other N-(3-Cyclohexylpropionyl)glycine receptor modulators.
Zukünftige Richtungen
There are several potential future directions for research on CPP, including the development of more potent and selective N-(3-Cyclohexylpropionyl)glycine receptor modulators based on the structure of CPP, the investigation of the potential therapeutic applications of CPP in various neurological disorders, and the exploration of the mechanisms underlying the neuroprotective effects of CPP. Additionally, further studies are needed to elucidate the optimal dosage and administration of CPP for therapeutic purposes.
Synthesemethoden
CPP can be synthesized using various methods, including the reaction of cyclohexylpropionic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has been shown to modulate the activity of N-(3-Cyclohexylpropionyl)glycine receptors, which are involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
2-(3-cyclohexylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUKOVZZJCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylpropionyl glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)





![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)